N-(2-Hydroxyethyl)decanamide

Descripción general

Descripción

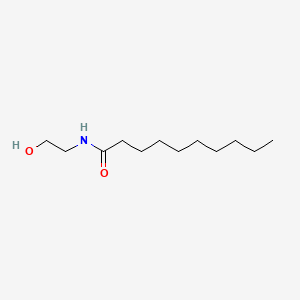

N-(decanoyl)ethanolamine is an N-(saturated fatty acyl)ethanolamine that is the ethanolamide of decanoic acid. It is functionally related to a decanoic acid.

Aplicaciones Científicas De Investigación

Chemistry

N-(2-Hydroxyethyl)decanamide serves as an important intermediate in organic synthesis. Its unique structure allows for modifications that enable the synthesis of more complex molecules. It is particularly useful in the manufacture of resins and elastomers, enhancing material properties such as flexibility and durability.

Biology

In biological research, this compound is studied for its role in cell membrane interactions and signaling pathways. Its amphiphilic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This characteristic makes it valuable for investigating membrane proteins and cellular processes such as signal transduction .

Medicine

This compound is being explored for its potential therapeutic applications:

- Drug Delivery Systems : Its ability to interact with biological membranes positions it as a candidate for targeted drug delivery systems.

- Anticonvulsant Activity : A study demonstrated its anticonvulsant properties using the maximal electroshock test, showing a protective index of 27.5 compared to established drugs like valproate.

| Compound | ED50 (mg/kg) | TD50 (mg/kg) | Protective Index |

|---|---|---|---|

| This compound | 22.0 | 599.8 | 27.5 |

| Valproate | 23.3 | >1000 | >42.9 |

- Neurodegenerative Diseases : Research indicates potential neuroprotective effects against oxidative stress and inflammation.

- Pain Management : Preliminary studies suggest modulation of pain pathways, indicating possible applications in pain therapies.

- Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammatory markers in vitro .

Industrial Applications

In industrial settings, this compound is utilized in the formulation of cosmetics and personal care products due to its moisturizing properties. It acts as a surfactant and emulsifier, improving product stability and skin feel .

Case Study 1: Anticonvulsant Properties

A significant study evaluated various N-(2-hydroxyethyl)amide derivatives for their anticonvulsant activity. The results indicated that this compound exhibited lower toxicity compared to traditional antiepileptic drugs while maintaining efficacy.

Case Study 2: Neuroprotective Effects

Research on compounds similar to this compound has highlighted their ability to protect neuronal cells from oxidative stress, suggesting therapeutic potential in treating neurodegenerative diseases.

Análisis De Reacciones Químicas

Amidation from Decanoic Acid and Ethanolamine

The compound is typically synthesized via nucleophilic acyl substitution. Two primary methods are reported:

| Method | Reagents/Conditions | Mechanism |

|---|---|---|

| Direct Amidation | Decanoic acid + ethanolamine + catalyst (e.g., DCC, HOBt) under anhydrous conditions | Activation of carboxylic acid by coupling agents enables amide bond formation |

| Acyl Chloride Route | Decanoic acid → decanoyl chloride (oxalyl chloride) → reaction with ethanolamine | Acyl chloride reacts with ethanolamine to form amide and HCl as byproduct |

This reaction is widely used for fatty acid amides and is supported by analogous syntheses of related compounds .

Amide Bond Cleavage

The compound undergoes hydrolysis under acidic or basic conditions:

-

Acidic Hydrolysis :

-

Basic Hydrolysis :

This reaction is a fundamental property of amides and is critical for understanding metabolic degradation .

Oxidation of the Hydroxyl Group

The hydroxyethyl group (-CH₂CH₂OH) can undergo oxidation:

-

Primary Oxidation :

Forms a carboxylic acid derivative. -

Secondary Oxidation :

Forms an aldehyde intermediate.

These reactions are influenced by the oxidizing agent and pH, with analogous examples observed in related fatty acid amides.

Enzymatic Hydrolysis

In biological systems, this compound is metabolized by enzymes such as:

-

Fatty Acid Amide Hydrolase (FAAH) :

Cleaves the amide bond to release ethanolamine and decanoic acid. -

N-Acylethanolamine-Hydrolyzing Amidase (NAAA) :

Preferentially targets compounds with specific chain lengths.

This enzymatic breakdown terminates signaling activity and is a key determinant of its pharmacokinetics .

Key Reaction Comparison Table

| Reaction Type | Key Features | Biological Relevance |

|---|---|---|

| Amide Hydrolysis | Acid/base catalyzed, releases ethanolamine and decanoic acid | Metabolic degradation, loss of bioactivity |

| Hydroxyl Oxidation | Converts -OH to -COOH or -CHO, alters hydrophilicity | Modifies physicochemical properties |

| Enzymatic Cleavage | FAAH/NAAA-mediated, substrate specificity | Termination of signaling in vivo |

Esterification

The hydroxyl group can react with acylating agents (e.g., acyl chlorides) to form esters:

This reaction enhances lipophilicity and is relevant for drug formulation.

Condensation Reactions

The amide nitrogen can participate in reactions with carbonyl compounds (e.g., ketones) to form imines or acetal derivatives under specific conditions.

Physical Property Data Table

| Property | Value | Relevance |

|---|---|---|

| Melting Point | Not explicitly reported | Affects crystallization and formulation behavior |

| Solubility | Amphiphilic | Enables emulsification in aqueous/organic systems |

| pKa | ~13.68 (amide proton) | Influences ionization state under physiological conditions |

Propiedades

Número CAS |

7726-08-1 |

|---|---|

Fórmula molecular |

C12H25NO2 |

Peso molecular |

215.33 g/mol |

Nombre IUPAC |

N-(2-hydroxyethyl)decanamide |

InChI |

InChI=1S/C12H25NO2/c1-2-3-4-5-6-7-8-9-12(15)13-10-11-14/h14H,2-11H2,1H3,(H,13,15) |

Clave InChI |

LMVSBYPDMNAXPF-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCC(=O)NCCO |

SMILES canónico |

CCCCCCCCCC(=O)NCCO |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.